cyclohexyl 4-(furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
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Overview
Description
Cyclohexyl 4-(furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a quinoline core, and a cyclohexyl group. The presence of these diverse functional groups makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 4-(furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The furan ring can be introduced through a Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst . The quinoline core can be synthesized via a Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors. The scalability of the synthesis process is crucial for industrial applications, and methods such as microwave-assisted synthesis and high-throughput screening can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-(furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the quinoline core can produce tetrahydroquinoline derivatives .
Scientific Research Applications
Cyclohexyl 4-(furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to the presence of the furan and quinoline moieties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of cyclohexyl 4-(furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is largely dependent on its interaction with biological targets. The furan ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, while the quinoline core can intercalate with DNA or inhibit specific enzymes . The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl 4-(pyridin-2-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate: Similar structure but with a pyridine ring instead of a furan ring.
Cyclohexyl 4-(thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The presence of the furan ring in cyclohexyl 4-(furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate imparts unique electronic properties and reactivity compared to its analogs with pyridine or thiophene rings. This makes it particularly interesting for applications in medicinal chemistry and material science .
Properties
IUPAC Name |
cyclohexyl 4-(furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-14-19(22(26)28-15-8-5-4-6-9-15)21(18-10-7-11-27-18)20-16(24-14)12-23(2,3)13-17(20)25/h7,10-11,15,21,24H,4-6,8-9,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQXAUSATHRBIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CO3)C(=O)OC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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